molecular formula C4H12ClNO B2735818 N-butylhydroxylamine hydrochloride CAS No. 135589-41-2

N-butylhydroxylamine hydrochloride

Cat. No.: B2735818
CAS No.: 135589-41-2
M. Wt: 125.6
InChI Key: CCBNBLVSUHTLAX-UHFFFAOYSA-N
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Description

N-butylhydroxylamine hydrochloride is a chemical compound with the molecular weight of 125.6 . It is used in various applications including the synthesis of α-ketoamides and 3-spirocyclopropanated 2-azetidinones . It is also known to have anti-inflammatory properties and to be useful in the treatment of cancer .


Synthesis Analysis

This compound was used in spin trapping of short-lived radicals . It was also used in the synthesis of α-ketoamides and 3-spirocyclopropanated 2-azetidinones .


Molecular Structure Analysis

The N-n-butylhydroxylamine molecule contains a total of 16 bond(s). There are 5 non-H bond(s), 3 rotatable bond(s), 1 hydroxylamine(s) (aliphatic), and 1 hydroxyl group(s) .


Chemical Reactions Analysis

This compound is used in various chemical reactions. For instance, it was used in spin trapping of short-lived radicals . It was also used in the synthesis of α-ketoamides and 3-spirocyclopropanated 2-azetidinones .


Physical and Chemical Properties Analysis

This compound is an oil at room temperature . It has a molecular weight of 125.6 . The compound’s InChI key is CCBNBLVSUHTLAX-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis in Organic Chemistry

N-Butylhydroxylamine hydrochloride plays a significant role in the synthesis of various organic compounds. For instance, it's involved in the synthesis of modified Weinreb amides, where it acts as an efficient agent for nucleophilic addition reactions. This process yields ketones and aldehydes with high efficiency, up to 97% in some cases (Labeeuw, Phansavath, & Genêt, 2004). Additionally, this compound is used in the synthesis of hydroxamic acids, demonstrating its versatility in organic synthesis (Usachova, Leitis, Jirgensons, & Kalvinsh, 2010).

Antioxidant Properties and Mitochondrial Function

Research has also highlighted the antioxidant properties of this compound. It has been found to delay senescence in human lung fibroblasts and exhibit protective effects against oxidative injury. This suggests its potential use in mitigating age-related cellular and mitochondrial changes (Atamna, Paler-Martinez, & Ames, 2000). Further studies indicate that this compound reverses age-related changes in mitochondria, both in vivo and in vitro, which underscores its potential in age-related therapeutic applications (Atamna, Robinson, Ingersoll, Elliott, & Ames, 2001).

Application in Analytical Chemistry

In the field of analytical chemistry, this compound is utilized for measuring hydroxy carbonyls and other carbonyls in the air. Its derivatives, combined with specific analytical techniques, enable the detection and measurement of various organic compounds in the environment (Spaulding, Frazey, Rao, & Charles, 1999).

Chemical Reactions and Syntheses

This compound is instrumental in various chemical reactions and syntheses. It's used in the efficient synthesis of oximes and serves as a catalyst in certain condensation reactions. These applications demonstrate its broad utility in chemical synthesis processes (Zang, Wang, Cheng, & Song, 2009).

Corrosion Inhibition

Interestingly, derivatives of this compound have been studied for their role in corrosion inhibition. Research indicates that compounds like n-butylamine, which share structural similarities with this compound, can act as effective corrosion inhibitors in certain environments (Bastidas, Damborenea, & Vázquez, 1997).

Safety and Hazards

N-butylhydroxylamine hydrochloride is classified under the GHS07 category. It may cause serious eye irritation, skin irritation, and respiratory irritation .

Properties

IUPAC Name

N-butylhydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-2-3-4-5-6;/h5-6H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBNBLVSUHTLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135589-41-2
Record name N-butylhydroxylamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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